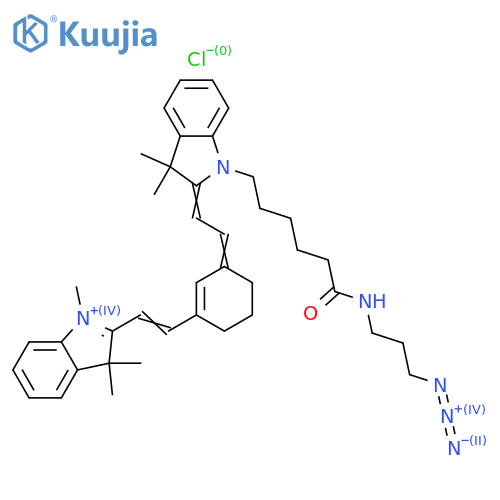Cas no 1557149-65-1 (Cyanine 5.5 azide)

Cyanine 5.5 azide structure
商品名:Cyanine 5.5 azide
CAS番号:1557149-65-1
MF:C40H51ClN6O
メガワット:667.325548410416
CID:4671055
Cyanine 5.5 azide 化学的及び物理的性質
名前と識別子
-
- CY 7 azide
- Cyanine 7 azide
- Lumiprobe CY 7 azide
- Cyanine 5.5 azide
-
- インチ: 1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H
- InChIKey: RUWCHESRINLNNW-UHFFFAOYSA-N
- ほほえんだ: [Cl-].[N-]=[N+]=NCCCNC(CCCCCN1C(=CC=C2CCCC(C=CC3C(C)(C)C4C(=CC=CC=4)[N+]=3C)=C2)C(C)(C)C2C1=CC=CC=2)=O
Cyanine 5.5 azide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01KJ3J-5mg |
Cy7 Azide |
1557149-65-1 | 95% | 5mg |
$309.00 | 2024-06-20 | |
| A2B Chem LLC | BA36687-5mg |
Cy7 Azide |
1557149-65-1 | 95% | 5mg |
$289.00 | 2024-04-20 |
Cyanine 5.5 azide 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
1557149-65-1 (Cyanine 5.5 azide) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
